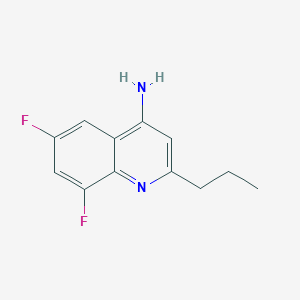

6,8-Difluoro-2-propylquinolin-4-amine

Description

Significance of Quinoline (B57606) Derivatives in Bioactive Compound Development

The quinoline ring system, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the development of therapeutic agents. researchgate.net This scaffold is not merely a synthetic curiosity but is found in nature, most notably in the alkaloid quinine, a historically significant antimalarial drug. bldpharm.com The versatility of the quinoline nucleus allows for substitutions at various positions, leading to a diverse range of pharmacological activities. nih.govmdpi.com Consequently, quinoline derivatives have been successfully developed into drugs with applications spanning multiple therapeutic areas, including anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral treatments. researchgate.netresearchgate.net The ability to readily modify the quinoline structure has enabled medicinal chemists to fine-tune the biological activity, selectivity, and pharmacokinetic properties of these compounds, making it a highly attractive framework in modern drug discovery. researchgate.net

The 4-Aminoquinoline (B48711) Motif as a Privileged Scaffold

Among the various classes of quinoline derivatives, the 4-aminoquinoline motif holds a special status as a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby serving as a rich source for the development of new drugs. nih.govmdpi.com The 4-aminoquinoline scaffold is most famously represented by the antimalarial drug chloroquine (B1663885). frontiersin.org Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antileishmanial, and antiviral properties. frontiersin.orgplos.org The nitrogen atom at the 4-position is crucial for the biological activity of many of these compounds, often playing a key role in their mechanism of action, such as accumulating in the acidic food vacuole of the malaria parasite. frontiersin.org The proven therapeutic efficacy and the capacity for diverse biological interactions underscore the importance of the 4-aminoquinoline scaffold in medicinal chemistry. plos.org

Contextualizing 6,8-Difluoro-2-propylquinolin-4-amine within the Quinoline Chemical Space

This compound is a distinct molecule within the vast chemical space of quinoline derivatives. Its structure is characterized by three key substitutions on the 4-aminoquinoline core: two fluorine atoms at positions 6 and 8, and a propyl group at position 2. Each of these modifications is presumed to be a deliberate design choice aimed at modulating the compound's physicochemical and biological properties.

Fluorine Substitution: The incorporation of fluorine atoms into drug candidates is a common strategy in medicinal chemistry. nih.gov Fluorine's high electronegativity can alter the electronic properties of the aromatic ring, potentially enhancing binding interactions with biological targets. vulcanchem.com Furthermore, the carbon-fluorine bond is very stable, which can block metabolic pathways, thereby increasing the compound's metabolic stability and prolonging its duration of action. vulcanchem.comnih.gov The placement of fluorine at positions 6 and 8 is of particular interest, as substitutions on the benzene ring of the quinoline scaffold are known to significantly influence biological activity. researchgate.net

2-Propyl Group: The addition of an alkyl group, such as a propyl group, at the 2-position of the quinoline ring primarily influences the compound's lipophilicity. vulcanchem.com Increased lipophilicity can enhance a molecule's ability to cross cell membranes, a critical factor for reaching intracellular targets. vulcanchem.com The size and nature of the substituent at the 2-position have been shown to be important for the antiproliferative and antiangiogenic activities of some 4-aminoquinoline derivatives.

Below is a table comparing the predicted molecular properties of this compound with a related analog.

| Property | This compound | 2-Ethyl-7,8-difluoro-N-propylquinolin-4-amine |

| Molecular Formula | C₁₂H₁₂F₂N₂ | C₁₄H₁₆F₂N₂ |

| Molecular Weight ( g/mol ) | 222.23 | 250.29 |

| Predicted logP | 2.8 | 3.1 |

| Hydrogen Bond Donors | 2 | 1 |

This data is derived from predictive models and is intended for comparative purposes. vulcanchem.com

Rationale for Academic Investigation of Substituted 4-Aminoquinolines

The academic investigation of novel substituted 4-aminoquinolines like this compound is driven by several key factors. A primary motivation is the circumvention of drug resistance. For instance, the widespread resistance of the malaria parasite Plasmodium falciparum to chloroquine has necessitated the search for new 4-aminoquinoline analogs with modified structures that can overcome these resistance mechanisms. plos.orgnih.gov Research has shown that modifications to the side chain and the quinoline nucleus can restore activity against resistant strains. nih.gov

Furthermore, the exploration of structure-activity relationships (SAR) is a fundamental aspect of medicinal chemistry. By synthesizing and evaluating a series of related compounds, researchers can determine which structural features are essential for a desired biological effect. For example, studies on 7-substituted 4-aminoquinolines have provided insights into how electronic and lipophilic properties at this position affect antimalarial potency. nih.gov The systematic substitution at various positions of the 4-aminoquinoline scaffold allows for the development of a deeper understanding of the molecular interactions that govern biological activity.

Finally, the potential for "drug repositioning" or finding new therapeutic uses for existing scaffolds is another driver for research. The diverse biological activities exhibited by 4-aminoquinoline derivatives suggest that novel analogs may have utility in treating a range of diseases beyond their original intended purpose. plos.org Academic research plays a crucial role in exploring these new possibilities and identifying promising lead compounds for further development.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1189105-83-6 |

|---|---|

Molecular Formula |

C12H12F2N2 |

Molecular Weight |

222.23 g/mol |

IUPAC Name |

6,8-difluoro-2-propylquinolin-4-amine |

InChI |

InChI=1S/C12H12F2N2/c1-2-3-8-6-11(15)9-4-7(13)5-10(14)12(9)16-8/h4-6H,2-3H2,1H3,(H2,15,16) |

InChI Key |

UKWUOEGIQKYGQN-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=C2C=C(C=C(C2=N1)F)F)N |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 6,8 Difluoro 2 Propylquinolin 4 Amine Analogues

Influence of Halogenation (Difluoro) at C-6 and C-8 Positions on Biological Profiles

Fluorine's high electronegativity and relatively small size make it a unique tool in drug design to enhance receptor binding and modulate ligand-target interactions. The presence of fluorine can lead to more potent and selective compounds through various mechanisms. It can form favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with receptor sites that might not be possible with a simple hydrogen atom. For instance, the lone pair of electrons on the quinoline (B57606) nitrogen can form a hydrogen bond with receptor residues like Met1160, which plays a pivotal role in stabilizing the ligand-protein binding. nih.gov The difluoro substitution at C-6 and C-8 can further enhance these interactions by altering the electron distribution across the quinoline ring system, thereby influencing the strength of such hydrogen bonds.

From a steric perspective, fluorine is only slightly larger than hydrogen, meaning its introduction does not significantly increase the bulk of the molecule. This allows it to often be well-tolerated within a receptor's binding pocket. The beta-fluorine effect, which describes the stereoselective influence of a vicinal fluorine substituent, can also play a role in the conformation of the molecule, potentially locking it into a more bioactive conformation for receptor binding. scilit.com

Illustrative Data on the Impact of Halogenation on Biological Activity

Please note: The following table is an illustrative representation based on general SAR principles for quinoline derivatives, as specific quantitative data for 6,8-Difluoro-2-propylquinolin-4-amine analogues were not available in the reviewed literature.

| Analogue | C-6 Substitution | C-8 Substitution | Relative Receptor Binding Affinity (Illustrative) |

| A | H | H | 1.0 |

| B | F | H | 2.5 |

| C | F | F | 5.0 |

| D | Cl | Cl | 3.8 |

Role of the Alkyl Substituent (Propyl) at C-2 Position

The nature of the substituent at the C-2 position of the quinoline ring is instrumental in fine-tuning the pharmacokinetic and pharmacodynamic properties of the molecule. In the case of this compound, the propyl group serves multiple functions.

Lipophilicity is a critical physicochemical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of an alkyl group, such as a propyl chain, at the C-2 position generally increases the lipophilicity of the quinoline derivative. nih.gov An optimal level of lipophilicity is essential for passive diffusion across biological membranes. scilit.com The propyl group can enhance the molecule's ability to partition into lipid bilayers, thereby improving its membrane permeability and cellular uptake. nih.gov However, excessive lipophilicity can lead to poor aqueous solubility and increased metabolic clearance, highlighting the importance of a well-balanced substitution. nih.gov

The C-2 propyl group can also contribute to the compound's specificity and selectivity for its biological target. This alkyl chain can engage in hydrophobic interactions within a specific pocket of the receptor's binding site. The size and shape of the C-2 substituent are critical; a propyl group may provide a better fit and more favorable van der Waals interactions compared to smaller (e.g., methyl) or larger (e.g., pentyl) alkyl chains, leading to enhanced binding affinity and selectivity for the intended target over other receptors. The functionalization at the C-2 position can be readily achieved through various synthetic methods, allowing for the exploration of a wide range of analogues to optimize these interactions. researchgate.net

Illustrative Data on the Impact of C-2 Alkyl Substituent on Lipophilicity and Permeability

Please note: The following table is an illustrative representation based on general SAR principles, as specific quantitative data for this compound analogues were not available in the reviewed literature.

| Analogue | C-2 Substituent | Calculated LogP (Illustrative) | Relative Membrane Permeability (Illustrative) |

| E | H | 2.5 | 1.0 |

| F | Methyl | 3.0 | 1.5 |

| G | Propyl | 4.0 | 2.5 |

| H | Pentyl | 5.0 | 2.0 (decreased due to potential solubility issues) |

Importance of the Amine Moiety at C-4 Position

The 4-amino group is a quintessential feature for the biological activity of a vast number of quinoline-based therapeutic agents. wikipedia.org This moiety is not merely a passive structural element but an active participant in the molecular mechanism of action for many 4-aminoquinoline (B48711) derivatives.

The basicity of the C-4 amino group, along with the quinoline ring nitrogen, is a key determinant of the molecule's behavior in different physiological environments. taylorandfrancis.com For many antimalarial 4-aminoquinolines, the ability of the side chain amino group to become protonated within the acidic food vacuole of the parasite is essential for its accumulation and subsequent activity. wikipedia.orgyoutube.com This "pH trapping" mechanism concentrates the drug at its site of action. taylorandfrancis.com

Furthermore, the 4-amino group can act as a crucial hydrogen bond donor, forming interactions with key residues in the active site of a target enzyme or receptor. The presence of this group is often considered a prerequisite for the biological activity of this class of compounds. youtube.com Structural modifications to the 4-aminoquinoline chemotype can lead to analogues that circumvent drug resistance mechanisms. nih.gov The versatility of the 4-aminoquinoline scaffold has made it a privileged structure in the design of agents with a broad range of biological activities. frontiersin.orgnih.gov

SAR Correlations with Diverse Biological Activities (In Vitro and Preclinical Contexts)

Structure-activity relationship studies on quinoline-based antimalarial agents highlight the importance of specific substitutions on the quinoline core. The 4-amino group is a well-established pharmacophore for antimalarial activity, essential for targeting processes within the parasite. nih.gov

The presence of halogen atoms on the quinoline ring, such as the fluorine at position 6 in the subject compound, is known to enhance antiplasmodial potency. nih.gov Fluorine substitution can also improve metabolic stability, a desirable property for drug candidates. vulcanchem.com The addition of a second fluorine at the C8 position may further modulate the electronic properties and binding interactions. The 2-propyl group likely influences the compound's lipophilicity, affecting its ability to cross biological membranes and fit into the hydrophobic pockets of its target, potentially the heme detoxification pathway or plasmodial DNA. vulcanchem.comnih.gov

| Structural Feature | Modification/Observation | Impact on Antimalarial Activity |

|---|---|---|

| 4-Amino Group | Essential for activity. Can be part of a side chain. | Crucial for interacting with parasite targets and overcoming resistance. nih.gov |

| C6-Fluoro Substituent | Analogous to C6-halogenated quinolines. | Generally increases antiplasmodial potency. nih.gov |

| C8-Fluoro Substituent | Adds to the halogenation pattern. | Likely modulates electronic distribution and binding affinity. |

| C2-Propyl Group | Provides a lipophilic character. | Influences membrane permeability and binding to hydrophobic pockets. |

In the context of anticancer activity, the SAR of quinoline and related heterocyclic structures reveals several key trends. The planar aromatic quinoline system can intercalate into DNA or inhibit enzymes crucial for cancer cell proliferation, such as topoisomerases or kinases. Fluorine substitution often enhances the potency of anticancer agents by improving metabolic resistance and binding affinity. nih.gov

The electron-withdrawing fluorine atoms at C6 and C8 can alter the molecule's interaction with target enzymes. vulcanchem.com The 4-amino group can form critical hydrogen bonds and ionic interactions within the active site of target proteins, a feature seen in many kinase inhibitors. The 2-propyl group contributes to the hydrophobic interactions that stabilize the compound within the binding pocket of its target. Analogous structures like 1,4-naphthoquinones have shown that substitutions modulating lipophilicity and electronic properties are key to their cytotoxic effects on cancer cell lines. nih.gov

| Structural Feature | Modification/Observation | Impact on Anticancer Activity |

|---|---|---|

| Quinoline Core | A privileged scaffold in anticancer drug design. | Can function as an intercalating agent or enzyme inhibitor. |

| C6, C8-Difluoro Substitution | Increases electron-withdrawing character. | May enhance binding affinity and metabolic stability. nih.gov |

| 4-Amino Group | Provides a key interaction point. | Forms hydrogen bonds and ionic interactions with targets like kinases. |

| C2-Propyl Group | Adds a hydrophobic moiety. | Improves binding in hydrophobic pockets and affects cell permeability. |

The SAR for antibacterial quinolones is well-established, with fluoroquinolones representing a major class of antibiotics. The 4-oxo group typical in fluoroquinolones is essential for binding to bacterial DNA gyrase and topoisomerase IV, and while the subject compound is a 4-amine, this position remains critical for activity. The fluorine atom at the C6 position is a hallmark of modern fluoroquinolones, significantly improving their antibacterial spectrum and potency. mdpi.com

| Structural Feature | Modification/Observation | Impact on Antibacterial Activity |

|---|---|---|

| C6-Fluoro Substituent | A key feature of fluoroquinolone antibiotics. | Markedly improves antimicrobial activity. mdpi.com |

| 4-Amino Group | Introduces a basic center. | May enhance bacterial uptake and interaction with DNA gyrase. nih.gov |

| C8-Fluoro Substituent | Further halogenation of the core. | Can modulate potency and pharmacokinetic properties. |

| Quinoline Core | The fundamental scaffold for quinolone antibiotics. | Essential for targeting bacterial topoisomerases. |

The search for new antileishmanial drugs has explored various heterocyclic scaffolds, including quinolines and related quinazolines. For N²,N⁴-disubstituted quinazoline-2,4-diamines, a related class, the nature of the substituents at the amine positions is critical for both potency and selectivity against Leishmania parasites. nih.gov Aromatic substituents often confer potent activity, while smaller alkyl groups can reduce toxicity. nih.gov

| Structural Feature | Modification/Observation | Impact on Antileishmanial Activity |

|---|---|---|

| 4-Amino Group | Provides a key polar interaction site. | Essential for potential interactions with leishmanial enzymes or DNA. |

| C2-Propyl Group | Alkyl substituent influencing lipophilicity. | May improve cell penetration and access to intracellular parasites. nih.gov |

| C6, C8-Difluoro Substitution | Halogenation of the aromatic core. | Potentially enhances target binding and metabolic stability. |

| Quinoline Core | A known scaffold for antiparasitic agents. | Provides a rigid framework for orienting functional groups. |

SAR in Antifungal Activity

The exploration of fluorinated quinoline analogues has revealed promising avenues for the development of novel antifungal agents. Structure-activity relationship (SAR) studies are crucial in identifying the chemical features that contribute to the antifungal efficacy of these compounds. Research into a series of novel fluorinated quinoline analogues, using Tebufloquin as a lead compound, has provided valuable insights into their activity against a range of phytopathogenic fungi. nih.gov

A study involving the synthesis and antifungal screening of various fluorinated quinoline derivatives demonstrated that the nature and position of substituents on the quinoline ring significantly influence their bioactivity. The antifungal activity of these compounds was evaluated at a concentration of 50 μg/mL against several fungi. nih.gov

The results indicated that certain analogues exhibited notable activity against specific fungal species. For instance, compounds 2b , 2e , 2f , 2k , and 2n showed good activity, with over 80% inhibition against Sclerotinia sclerotiorum. Furthermore, compound 2g displayed strong activity against Rhizoctonia solani, with an inhibition rate of 80.8%. Moderate activity (40-60% inhibition) was observed for compounds 2b , 2d , 2f , and 2p against Pyricularia oryzae, and for compounds 2b , 2e , 2g , and 2p against Alternaria solani. nih.gov

Interestingly, the inhibitory effect of compound 2f against Phytophthora capsici was 58.1%, which is comparable to the positive control, Tebufloquin (58.1%). Moreover, compounds 2e and 2j demonstrated slightly better activity against Fusarium oxysporum (45% inhibition) than Tebufloquin (42.9%). nih.gov These findings underscore the potential of fluorinated quinoline derivatives as effective antifungal agents and highlight the importance of specific structural modifications in enhancing their activity.

The table below summarizes the antifungal activity of selected fluorinated quinoline analogues against various phytopathogenic fungi.

Mechanistic Investigations of 6,8 Difluoro 2 Propylquinolin 4 Amine and 4 Aminoquinoline Class

Enzyme and Receptor Targeting

Beyond nucleic acid interactions, the 4-aminoquinoline (B48711) class has been investigated for its ability to target and inhibit various enzymes and receptors, expanding its potential therapeutic applications.

Protein kinases are a major class of enzymes that have become critical targets in drug discovery, particularly in oncology. nih.gov Many small molecule inhibitors are designed to target the ATP-binding pocket of these kinases. The binding pockets of different receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR) share a high degree of structural homology. nih.gov Consequently, many kinase inhibitors, including some based on the quinoline (B57606) scaffold, act as multi-kinase inhibitors, targeting several RTKs simultaneously. mdpi.com

Compounds from the 4-aminoquinoline class have been explored as inhibitors of various protein kinases. For instance, some tyrosine kinase inhibitors (TKIs) designed to target FGFRs also exhibit inhibitory effects against VEGFR. mdpi.com Erdafitinib, a pan-FGFR inhibitor, also inhibits VEGFR2. nih.gov The simultaneous inhibition of both the FGF-FGFR and VEGF-VEGFR signaling pathways is considered a promising strategy in cancer therapy as it can target both tumor cells and the tumor microenvironment. nih.gov The development of 4-aminoquinoline derivatives continues to explore their potential as selective or multi-target protein kinase inhibitors for various diseases. nih.gov

| Kinase Family | Specific Examples | Therapeutic Rationale | Reference |

|---|---|---|---|

| Receptor Tyrosine Kinases (RTKs) | VEGFR, FGFR, PDGFR | Inhibition of angiogenesis and tumor cell proliferation | nih.govmdpi.com |

| FGFR Family | FGFR1, FGFR2, FGFR3, FGFR4 | Targeting tumors with specific FGFR alterations | nih.govmdpi.com |

| VEGFR Family | VEGFR2 | Inhibition of signaling crucial for angiogenesis | nih.gov |

While the primary antimalarial mechanisms of 4-aminoquinolines involve inhibiting heme polymerization and interacting with parasite DNA, research into other potential targets is ongoing. One such area of investigation involves parasite-specific proteins essential for survival. However, based on currently available scientific literature, the inhibition of Plasmodium falciparum Elongation Factor 2 (PfEF2), a key protein in parasite protein synthesis, is not established as a primary or significant mechanism of action for the 4-aminoquinoline class of compounds. The main, well-documented antimalarial activities remain centered on the disruption of hemoglobin digestion within the parasite's food vacuole. youtube.commdpi.com

The emergence of antibiotic-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), has spurred the search for new antibacterial agents. The 4-aminoquinoline scaffold has been investigated for this purpose. The resistance mechanism in MRSA is primarily due to the acquisition of the mecA gene, which encodes for Penicillin-Binding Protein 2a (PBP2a). frontiersin.org PBP2a has a low affinity for most β-lactam antibiotics, rendering them ineffective.

Molecular docking studies have been employed to investigate how 4-aminoquinoline derivatives might inhibit PBP2a and exert antibacterial effects. mdpi.comresearchgate.net These computational studies simulate the binding of the compounds to the protein's structure. Research has shown that 4-aminoquinoline derivatives can bind to PBP2a through a combination of interactions. mdpi.comresearchgate.net Docking studies within the PBP2a binding site (PDB: 4DK1) have identified key interactions for certain derivatives, including:

Hydrophobic interactions with amino acid residues such as ALA601 and ILE614. mdpi.com

Hydrogen bonding with residues like GLN521. mdpi.com

Halogen contacts with TYR519 and THR399. mdpi.com

π-alkyl interactions , which can enhance binding and inhibitory activity. mdpi.com

These interactions suggest that 4-aminoquinoline derivatives can occupy binding sites on PBP2a, potentially allosterically, to interfere with its function and restore the susceptibility of MRSA to antibiotics. frontiersin.orgmdpi.com The specific substitutions on the quinoline ring and side chain significantly influence the binding affinity and antibacterial efficacy. mdpi.com

| Interaction Type | Interacting PBP2a Residues | Reference |

|---|---|---|

| Hydrophobic | ALA601, ILE614 | mdpi.com |

| Hydrogen Bonding | GLN521 | mdpi.com |

| Halogen Contacts | TYR519, THR399 | mdpi.com |

Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT) Inhibition

Nicotinamide phosphoribosyltransferase (NAMPT) is a critical rate-limiting enzyme in the nicotinamide adenine (B156593) dinucleotide (NAD+) salvage pathway, which is essential for cellular metabolism, energy production, and DNA repair. nih.govnih.gov Inhibition of NAMPT leads to the depletion of NAD+, which can trigger apoptosis in cancer cells that have high energy demands and are often dependent on this pathway. nih.govnih.gov Consequently, NAMPT has emerged as a promising target for cancer therapy. nih.gov

While there is no direct evidence from the searched literature to suggest that 6,8-Difluoro-2-propylquinolin-4-amine functions as a NAMPT inhibitor, the field of NAMPT inhibition is an active area of research involving various chemical scaffolds. nih.gov Potent NAMPT inhibitors, such as FK866 and KPT-9274, have been developed and studied extensively in preclinical models. nih.govspringernature.com These inhibitors typically bind to the active site of the NAMPT enzyme, preventing the conversion of nicotinamide to NAD+ and leading to cellular energy crisis and death. nih.govnih.gov For instance, KPT-9274, a dual inhibitor of NAMPT and p21-activated kinase 4 (PAK4), has demonstrated efficacy in preclinical cancer models by inducing energy depletion and cell cycle arrest. springernature.com

| Compound | Class/Type | Primary Target(s) | Reported Mechanism of Action |

|---|---|---|---|

| FK866 | Acrylamide derivative | NAMPT | Induces gradual NAD+ depletion, leading to apoptosis. nih.gov |

| KPT-9274 | Oral dual inhibitor | NAMPT, PAK4 | Causes energy depletion, DNA repair inhibition, and cell cycle arrest. springernature.com |

| OT-82 | Small molecule | NAMPT | Inhibits NAMPT through NAD and ATP depletion, inducing apoptosis. nih.gov |

Modulation of Cellular Pathways

Autophagy is a cellular self-digestion process that degrades and recycles damaged organelles and proteins to maintain homeostasis. nih.gov The process is crucial for cell survival under stress conditions. The formation of the autophagosome, a key structure in this pathway, requires a set of core autophagy-related (ATG) genes, including ATG5. plos.orgmdpi.com The ATG5 protein is essential for the elongation of the autophagosome membrane. plos.orgmdpi.com

Certain 4-aminoquinoline compounds, most notably chloroquine (B1663885), are well-known inhibitors of autophagy. nih.govtaylorandfrancis.com Chloroquine accumulates in lysosomes, increasing the lysosomal pH and thereby inhibiting the fusion of autophagosomes with lysosomes and the degradation of their contents. taylorandfrancis.com This leads to a buildup of autophagosomes within the cell. While this mechanism is not directly dependent on inhibiting ATG5, the process being inhibited is ATG5-dependent, as ATG5 is required for the formation of the autophagosomes that accumulate. plos.org Studies using RNA interference to knock down ATG5 have confirmed its essential role in autophagosome formation and have been used to explore the consequences of inhibiting autophagy at an early stage. mdpi.com The ability of this compound to modulate autophagy has not been specifically reported, but its 4-aminoquinoline core structure suggests it could possess similar lysosomotropic properties to chloroquine.

Toll-like receptors (TLRs) are key proteins of the innate immune system that recognize molecular patterns associated with pathogens and cellular damage, initiating inflammatory responses. chemicaljournal.org The 4-aminoquinoline scaffold has been identified as a privileged structure for developing modulators of TLR signaling, acting as either agonists or antagonists. researchgate.net

Compounds like chloroquine have been shown to antagonize TLRs, particularly endosomal TLRs such as TLR7, TLR8, and TLR9. Structure-activity relationship (SAR) studies on 4-aminoquinolines have revealed that certain structural features are critical for TLR antagonism. For instance, electron-withdrawing groups at the 7-position of the quinoline ring can influence the compound's basicity (pKa) and lipophilicity, which are key determinants of activity. nih.gov The presence of two fluorine atoms, which are strongly electron-withdrawing, at positions 6 and 8 of this compound could therefore significantly impact its potential interaction with TLRs. While specific data on this compound is unavailable, SAR studies of other heterocyclic scaffolds have consistently shown that electronic configurations are a strict determinant of selectivity and activity at TLR7 and TLR8. nih.gov

| Compound Class | Example | TLR Target(s) | Effect |

|---|---|---|---|

| 4-Aminoquinoline | Chloroquine | TLR7, TLR8, TLR9 | Antagonist researchgate.net |

| Imidazoquinoline | Imiquimod | TLR7, TLR8 | Agonist nih.gov |

| Quinoline-2-amine | 3-pentylquinoline-2-amine | TLR8 | Agonist nih.gov |

Cellular Uptake and Localization Studies (In Vitro)

The cellular uptake and subcellular localization of 4-aminoquinolines are fundamental to their mechanism of action. As weak bases, these compounds can freely cross cell membranes in their uncharged state. Once inside acidic intracellular compartments, such as lysosomes or the digestive vacuole of the malaria parasite, they become protonated and trapped, a phenomenon known as pH trapping. nih.gov This accumulation is a hallmark of the 4-aminoquinoline class. researchgate.net

In vitro studies with various 4-aminoquinoline derivatives have demonstrated their versatility in accumulating in lysosomes, vacuoles, and mitochondria. researchgate.net For antimalarial 4-aminoquinolines like chloroquine, this accumulation within the parasite's acidic food vacuole is critical for its activity, as it interferes with the parasite's detoxification of heme. nih.gov While specific in vitro uptake and localization studies for this compound were not found, its structure suggests it would exhibit similar lysosomotropic behavior. The lipophilicity, influenced by the propyl group and fluorine atoms, would likely affect the rate and extent of its membrane transport and accumulation in acidic organelles. nih.gov

Computational Chemistry and Structural Modeling of 6,8 Difluoro 2 Propylquinolin 4 Amine

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.comnih.gov This technique is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a protein's active site.

For quinoline (B57606) derivatives, molecular docking studies have been crucial in elucidating their binding mechanisms to various protein targets, such as DNA gyrase and topoisomerase IV in bacteria, or kinases in cancer cells. nih.govnih.gov It is anticipated that 6,8-Difluoro-2-propylquinolin-4-amine would bind to its target protein through a specific orientation that maximizes favorable interactions. The binding affinity, often expressed as a docking score or binding free energy, quantifies the strength of this interaction. For instance, in studies of similar fluoroquinolone analogues, docking scores against bacterial DNA gyrase have been used to rank potential inhibitors. mdpi.comnih.gov The difluoro substitutions at positions 6 and 8, the propyl group at position 2, and the amine group at position 4 of the quinoline core would each contribute uniquely to the binding orientation and affinity. The fluorine atoms, for example, can significantly influence the electronic properties and binding interactions of the molecule.

Table 1: Representative Docking Scores of Fluoroquinolone Derivatives against Bacterial DNA Gyrase This table presents hypothetical data based on typical values found in the literature for similar compounds to illustrate the concept.

| Compound | Target Protein | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki, µM) |

| Ciprofloxacin Analogue 1 | E. coli DNA Gyrase | -8.5 | 0.58 |

| Ciprofloxacin Analogue 2 | S. aureus DNA Gyrase | -9.2 | 0.19 |

| Sarafloxacin Derivative | P. aeruginosa Topo IV | -7.9 | 1.20 |

| This compound (Hypothetical) | Bacterial DNA Gyrase | -8.8 | 0.35 |

Identification of Key Amino Acid Residues and Interaction Types

The stability of a ligand-protein complex is determined by a network of interactions between the ligand and the amino acid residues within the binding pocket. For quinoline-based compounds, these interactions typically include:

Hydrogen Bonding: The amino group at the 4-position and the nitrogen atom within the quinoline ring are potential hydrogen bond donors and acceptors, respectively. These can form crucial hydrogen bonds with polar amino acid residues such as aspartate, glutamate, serine, and threonine in the active site. nih.gov

Hydrophobic Interactions: The propyl group at the 2-position and the quinoline ring itself provide hydrophobic surfaces that can interact favorably with nonpolar amino acid residues like valine, leucine, isoleucine, and phenylalanine.

Halogen Contacts: The fluorine atoms at positions 6 and 8 can participate in halogen bonds, a type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen, or with aromatic rings of amino acids. These interactions can significantly contribute to binding affinity and selectivity.

π-π Stacking: The aromatic quinoline ring can engage in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. nih.govrsc.org

Studies on fluoroquinolone binding to DNA gyrase have identified key residues like Ser83 and Asp87 as critical for interaction. nih.gov It is plausible that this compound would engage in similar interactions with its target protein.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interactions. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity. rsc.orgresearchgate.net A smaller energy gap suggests higher reactivity. For quinoline derivatives, the distribution of HOMO and LUMO orbitals can indicate which parts of the molecule are more likely to be involved in charge transfer interactions with a biological target. scirp.orgmdpi.com In a molecule like this compound, the electron-withdrawing fluorine atoms and the electron-donating amine group would significantly influence the energies and distributions of the HOMO and LUMO.

Table 2: Representative Frontier Molecular Orbital Energies for Substituted Quinolines This table presents hypothetical data based on typical values found in the literature for similar compounds to illustrate the concept.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Quinoline | -6.65 | -1.82 | 4.83 scirp.org |

| 5-Aminoquinoline | -5.89 | -1.45 | 4.44 |

| 8-Hydroxy-2-methylquinoline | -5.73 | -1.36 | 4.37 |

| This compound (Hypothetical) | -6.21 | -1.98 | 4.23 |

Electrostatic Potential Surfaces

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. tandfonline.com In the MEP map, regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are prone to nucleophilic attack. For this compound, the nitrogen atom of the amine group and the quinoline ring nitrogen would likely be regions of negative electrostatic potential, making them potential sites for hydrogen bonding. The fluorine atoms would also contribute to the electronegative character of their respective regions. Understanding the MEP is crucial for predicting how the molecule will interact with the electrostatic environment of a protein's binding site.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing the study of the conformational changes of a ligand and its target protein over time. tandfonline.comnih.gov MD simulations can be used to assess the stability of a ligand-protein complex predicted by molecular docking and to explore the flexibility of the ligand and the protein. tandfonline.com For a molecule like this compound, which has a flexible propyl side chain, MD simulations would be particularly useful for exploring its different possible conformations within the binding site. The simulations can reveal how the ligand adapts its shape to fit the binding pocket and how the protein might adjust to accommodate the ligand. Furthermore, MD simulations can be used to calculate binding free energies with higher accuracy than docking methods by considering the dynamic nature of the system and the effects of the solvent.

Ligand-Based and Structure-Based Drug Design Approaches

The rational design of new therapeutic agents often follows two main paths: ligand-based design, which is utilized when the three-dimensional structure of the biological target is unknown, and structure-based design, which is employed when the target's structure has been elucidated.

Ligand-Based Drug Design

Ligand-based approaches are founded on the principle that molecules with similar structures often exhibit similar biological activities. These methods analyze a set of molecules with known activities to derive a model that can predict the activity of new, untested compounds.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For the 4-aminoquinoline (B48711) class of compounds, to which this compound belongs, QSAR models have been instrumental in identifying key structural features that govern their efficacy, particularly as antimalarial agents.

A study focusing on 2,4-disubstituted 6-fluoroquinolines has provided valuable insights into the descriptors that influence antiplasmodial activity. nih.gov Although this study does not feature the exact 6,8-difluoro substitution pattern, it underscores the importance of specific physicochemical and topological properties. The QSAR model developed in this research highlighted the positive correlation of descriptors such as the number of 5-membered rings (n5Ring) and certain 3D molecular representations (TDB8u, RDF75i), while other descriptors related to molecular connectivity and charge (GGI9, TDB7u) showed a negative correlation with activity.

Table 1: Key QSAR Descriptors Identified for 2,4-disubstituted 6-fluoroquinolines and Their Potential Relevance to this compound

| Descriptor | Description | Nature of Correlation | Hypothetical Implication for this compound |

| n5Ring | Number of five-membered rings | Positive | Not directly applicable as the compound lacks five-membered rings. |

| GGI9 | Topological charge index of order 9 | Negative | The electronic influence of the two fluorine atoms and the propyl group would significantly alter this descriptor. |

| TDB7u | 3D-MoRSE - signal 07 / unweighted | Negative | Reflects the three-dimensional arrangement of atoms, which is critical for receptor interaction. |

| TDB8u | 3D-MoRSE - signal 08 / unweighted | Positive | Indicates that specific spatial conformations are favorable for biological activity. |

| RDF75i | Radial Distribution Function - 7.5 / inverse mass | Positive | Relates to the probability of finding an atom at a certain distance, highlighting the importance of interatomic distances for binding. |

| This table is based on findings for a related series of compounds and serves as an illustrative guide to the types of structural features that could be significant for the activity of this compound. |

Pharmacophore Modeling: A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target and elicit a response. For 4-aminoquinoline derivatives, a common pharmacophore model includes features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.govnih.gov The 4-amino group of this compound would serve as a crucial hydrogen bond donor. The quinoline nitrogen can act as a hydrogen bond acceptor. The propyl group at the 2-position introduces a significant hydrophobic element, while the fluorine atoms at the 6 and 8 positions would modulate the electronic landscape of the aromatic system, potentially influencing its interactions with the target protein.

Structure-Based Drug Design

When the three-dimensional structure of a biological target is known, structure-based drug design techniques can be employed to design ligands that bind with high affinity and selectivity.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govresearchgate.net For 4-aminoquinoline derivatives, molecular docking studies have been performed against various targets, including heme and Plasmodium falciparum lactate dehydrogenase (PfLDH), to elucidate their mechanism of action as antimalarial agents. nih.govresearchgate.net

Table 2: Predicted Interaction Profile of this compound Based on Molecular Docking Principles

| Molecular Feature of Ligand | Potential Type of Interaction | Corresponding Receptor Feature |

| 4-Amino Group | Hydrogen Bond Donor | Aspartate, Glutamate, or other hydrogen bond acceptors |

| Quinoline Nitrogen | Hydrogen Bond Acceptor | Serine, Threonine, or other hydrogen bond donors |

| Quinoline Ring System | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |

| 2-Propyl Group | Hydrophobic Interaction | Leucine, Isoleucine, Valine, Alanine |

| 6-Fluoro and 8-Fluoro Groups | Halogen Bonding / Electrostatic Interactions | Electron-rich atoms or polarized C-H groups |

| This table outlines the plausible interactions of this compound within a hypothetical protein binding site, based on the principles of molecular recognition. |

Emerging Research and Future Perspectives for 6,8 Difluoro 2 Propylquinolin 4 Amine

Design of Novel Hybrid and Chimeric Quinoline (B57606) Derivatives

A prominent strategy in modern drug design is molecular hybridization, which involves covalently linking two or more pharmacophores to create a single hybrid molecule. rsc.org This approach aims to develop agents with improved efficacy, novel mechanisms of action, or the ability to overcome drug resistance. For 4-aminoquinolines like 6,8-Difluoro-2-propylquinolin-4-amine, hybridization offers a pathway to create multifunctional molecules that can interact with multiple biological targets. rsc.org

Researchers have successfully created hybrid compounds by combining the 4-aminoquinoline (B48711) core with other biologically active moieties. For instance, conjugation with chalcones, triazines, and indole-based linkers has yielded compounds with significant antiplasmodial activity. esr.ie The rationale behind this approach is that the resulting chimeric molecule may possess a dual mode of action, potentially delaying or preventing the development of resistance. rsc.org

The design of such hybrids is often guided by the structure-activity relationships (SAR) of the parent molecules. For the this compound scaffold, key considerations would include the nature of the linker and the choice of the partner molecule to ensure that the favorable properties of both pharmacophores are retained or enhanced.

Table 1: Examples of Hybridization Strategies for 4-Aminoquinolines

| Hybrid Partner Moiety | Potential Therapeutic Target | Rationale |

|---|---|---|

| Chalcone | Antimalarial, Anticancer | Combines the heme-binding property of quinolines with the diverse biological activities of chalcones. |

| Triazine | Antimalarial | Creates molecules that can potentially overcome resistance mechanisms directed at either individual scaffold. rsc.org |

| Indole Derivatives | Anticancer, Antimalarial | Fuses the quinoline core with another privileged heterocyclic structure known for a broad bioactivity spectrum. esr.ie |

Exploration of New Biological Targets and Therapeutic Applications (Preclinical)

While the 4-aminoquinoline scaffold is historically linked to antimalarial therapy, its derivatives are being investigated for a much broader range of therapeutic applications. nih.gov Preclinical studies on various substituted quinolines have revealed potential in oncology, infectious diseases beyond malaria, and inflammatory conditions. nih.govnih.govnih.gov

In anticancer research, quinoline derivatives have been shown to exert their effects through multiple mechanisms, including the inhibition of tyrosine kinases (such as VEGFR, EGFR), topoisomerases, and angiogenesis. nih.govresearchgate.netarabjchem.org The specific substitutions on the quinoline ring, such as the fluorine atoms in this compound, can significantly influence target selectivity and potency. nih.gov For example, preclinical studies have shown that certain substituted quinolines are effective against a spectrum of tumor cell lines, including pancreatic, epidermoid, and mammary cancer cells, by inhibiting metabolic activity and macromolecule synthesis. nih.govresearchgate.net

Beyond cancer, new anti-tubercular leads have been developed from quinoline-based compounds, with some showing excellent activity against Mycobacterium tuberculosis, even surpassing standard drugs in preclinical models. nih.gov A functional proteomics approach has also identified aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as selective targets of some quinoline drugs, which could open new avenues for understanding their mechanism of action and exploring new therapeutic uses. drugbank.com

Table 2: Investigated Preclinical Applications of Substituted Quinolines

| Therapeutic Area | Potential Molecular Targets/Mechanisms | Reference Compound Class |

|---|---|---|

| Oncology | Tyrosine Kinase Inhibition (VEGFR, EGFR), Angiogenesis Inhibition, Apoptosis Induction | 2-Substituted-4-amino-6-halogenquinolines nih.govnih.gov |

| Tuberculosis | Inhibition of Mycobacterium tuberculosis growth | Substituted Quinolines nih.gov |

| Antiviral | Inhibition of viral replication (e.g., HIV, HCV) | Quinoline-based motifs nih.gov |

| General Anti-infective | Inhibition of nucleoside transport, disruption of cytokinesis | PQ1 (Substituted Quinoline) nih.govresearchgate.net |

Development of Advanced Synthetic Strategies for Complex Analogues

The synthesis of complex quinoline analogues is crucial for exploring the chemical space around a lead compound like this compound. Classical methods for quinoline synthesis, such as the Skraup, Friedländer, and Combes reactions, have been foundational. nih.goviipseries.org However, modern synthetic chemistry offers more advanced and efficient strategies to create structurally diverse derivatives.

Recent advancements focus on transition-metal-catalyzed reactions, C-H bond activation, and photo-induced cyclizations, which provide powerful tools for the precise functionalization of the quinoline core. rsc.orgmdpi.com Catalysts based on palladium, copper, rhodium, and nickel have been employed for cross-coupling and annulation reactions, enabling the construction of polysubstituted quinolines that are difficult to access through traditional means. mdpi.comnumberanalytics.com

Furthermore, innovative one-pot methods and microwave-assisted synthesis have emerged as greener and more efficient alternatives, often reducing reaction times and improving yields. mdpi.comnumberanalytics.com For instance, a method for Friedländer quinoline synthesis has been developed in water using a Brønsted acid surfactant as a catalyst, highlighting a move towards more environmentally benign processes. nih.gov These advanced strategies are essential for generating libraries of complex analogues of this compound for comprehensive structure-activity relationship studies.

Table 3: Comparison of Synthetic Strategies for Quinoline Derivatives

| Synthetic Strategy | Description | Advantages |

|---|---|---|

| Classical Methods (e.g., Skraup, Friedländer) | Condensation and cyclization reactions of anilines with carbonyl compounds. nih.goviipseries.org | Well-established, reliable for certain substitution patterns. |

| Transition-Metal Catalysis (e.g., Pd, Cu, Ni) | Cross-coupling and C-H activation reactions to introduce diverse functional groups. mdpi.comnumberanalytics.com | High efficiency, broad functional group tolerance, access to complex structures. |

| Microwave-Assisted Synthesis | Use of microwave radiation to accelerate reaction rates. numberanalytics.com | Reduced reaction times, improved yields, energy efficiency. |

| One-Pot Reactions | Multiple reaction steps are performed in a single vessel without isolating intermediates. mdpi.com | Increased efficiency, reduced waste, simplified procedures. |

| Green Chemistry Approaches | Use of environmentally friendly solvents (e.g., water) and reusable catalysts. nih.gov | Reduced environmental impact, increased sustainability. |

Integration of Omics Data in Mechanistic Elucidation (Conceptual)

Understanding the precise mechanism of action (MoA) of a drug candidate is fundamental to its development. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level approach to achieve this. pharmafeatures.combiomedgrid.com For a compound like this compound, a multi-omics investigation could provide a holistic view of the cellular response to the drug, moving beyond a single-target interaction. nih.gov

Conceptually, this process involves treating a biological system (e.g., cancer cell lines) with the compound and then measuring the global changes across different molecular layers. biomedgrid.com

Genomics can identify genetic variations that confer sensitivity or resistance. omicstutorials.com

Transcriptomics reveals changes in gene expression, highlighting pathways that are up- or down-regulated. omicstutorials.com

Proteomics identifies changes in protein expression and post-translational modifications, which are often the direct targets of drugs. omicstutorials.com

Metabolomics measures fluctuations in small-molecule metabolites, providing a functional readout of the cell's physiological state. omicstutorials.com

By integrating these datasets, researchers can construct comprehensive network models of the drug's effect, identify novel targets, uncover mechanisms of toxicity, and discover biomarkers for patient stratification. pharmafeatures.comnih.govnih.gov This approach transforms drug discovery from a linear "one drug, one target" paradigm to a more nuanced, systems-based understanding of pharmacological intervention. nih.gov

Development of Prodrug Strategies and Targeted Delivery Systems (Conceptual)

Even a potent molecule can fail if it has poor pharmacokinetic properties or off-target toxicity. Prodrug strategies and targeted delivery systems are two conceptual approaches to overcome these limitations for compounds like this compound.

A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active form. This strategy can be used to improve solubility, increase bioavailability, enhance membrane permeability, or minimize premature metabolism. For a 4-aminoquinoline, the amine group could be temporarily modified with a promoiety that is cleaved under specific physiological conditions, such as the low pH of a tumor microenvironment or by specific enzymes overexpressed in target cells.

Targeted delivery systems aim to concentrate a therapeutic agent at the site of action, thereby increasing efficacy and reducing systemic toxicity. asiapharmaceutics.info This can be achieved by encapsulating the drug in nanocarriers like liposomes or niosomes, or by conjugating it to a ligand that binds to receptors specifically expressed on target cells (e.g., cancer cells). asiapharmaceutics.info Such systems should ideally be biocompatible, stable in circulation, and capable of releasing their payload in a controlled manner. asiapharmaceutics.info The development of these advanced formulation strategies could significantly enhance the therapeutic potential of this compound by ensuring it reaches its intended biological target at an effective concentration while sparing healthy tissues.

Q & A

Basic: What are the standard analytical methods for confirming the structure and purity of 6,8-Difluoro-2-propylquinolin-4-amine?

Answer:

The compound’s structure is typically confirmed via 1H/13C NMR spectroscopy to verify fluorine substitution patterns and alkyl chain integration (e.g., propyl group at position 2). Purity is assessed using reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) and high-resolution mass spectrometry (HRMS) to detect impurities below 0.5% . For fluorinated analogs, 19F NMR is critical to resolve positional isomerism and quantify fluorine content .

Basic: What synthetic routes are commonly employed for preparing fluorinated quinoline derivatives like this compound?

Answer:

Fluorinated quinolines are typically synthesized via:

- Nucleophilic aromatic substitution (e.g., replacing chlorine with fluorine using KF or CsF in polar aprotic solvents) .

- Friedländer condensation : Cyclization of 2-aminobenzophenones with fluorinated ketones under acidic conditions .

- Post-functionalization : Introducing the propyl group via alkylation (e.g., using NaHB(OAc)3 or Grignard reagents) after constructing the quinoline core .

Advanced: How can researchers optimize reaction yields for low-yield intermediates in the synthesis of this compound?

Answer:

Low yields often arise from steric hindrance at positions 6 and 8 due to fluorine substituents. Mitigation strategies include:

- Catalytic fluorination : Using Pd/C or CuI catalysts to enhance regioselectivity .

- Solvent optimization : Switching to DMF or DMSO to stabilize intermediates via hydrogen bonding .

- Temperature control : Gradual heating (60–80°C) to minimize decomposition of thermally sensitive intermediates .

Advanced: How should researchers address discrepancies in reported biological activity data for fluorinated quinolines?

Answer:

Contradictions often stem from:

- Solubility variability : Use standardized DMSO stock solutions (<1% v/v in assays) to avoid aggregation artifacts .

- Impurity effects : Validate compound purity via LC-MS before biological testing .

- Assay conditions : Control for pH-sensitive fluorine interactions (e.g., fluorine’s electron-withdrawing effects alter binding kinetics) . Cross-validate results using orthogonal assays (e.g., SPR vs. cellular uptake studies) .

Advanced: What computational methods are recommended to predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic centers prone to substitution .

- Molecular docking : Model interactions with biological targets (e.g., enzymes) to guide functionalization strategies .

- Solvent modeling : Use COSMO-RS to predict solvent effects on reaction pathways .

Basic: How can researchers mitigate hazards associated with handling fluorinated amines like this compound?

Answer:

- Ventilation : Use fume hoods for all synthetic steps to avoid inhalation of volatile intermediates .

- PPE : Wear nitrile gloves and goggles to prevent dermal exposure (fluoroarenes can penetrate latex) .

- Waste disposal : Neutralize reactive byproducts (e.g., HF) with calcium carbonate before disposal .

Advanced: What strategies improve the aqueous solubility of this compound for in vivo studies?

Answer:

- Prodrug design : Introduce phosphate or ester groups at the 4-amine position for hydrolytic activation .

- Crystallization control : Use co-solvents (e.g., PEG 400) or amorphous solid dispersions to enhance bioavailability .

- Salt formation : Prepare hydrochloride or mesylate salts to improve solubility without altering bioactivity .

Advanced: How can researchers resolve conflicting NMR data for fluorinated quinolines caused by dynamic effects?

Answer:

- Variable-temperature NMR : Perform experiments at −40°C to slow rotational isomerism and resolve splitting patterns .

- 2D NMR : Use HSQC and NOESY to assign overlapping signals from fluorine-proton coupling .

- Isotopic labeling : Synthesize 19F-enriched analogs to simplify spectral interpretation .

Basic: What are the critical steps for scaling up the synthesis of this compound from lab to pilot plant?

Answer:

- Process optimization : Replace column chromatography with continuous-flow crystallization for cost-effective purification .

- Safety protocols : Implement in-line monitoring for exothermic reactions (e.g., fluorination steps) .

- Quality control : Validate batch consistency using PAT (Process Analytical Technology) tools like FTIR .

Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound analogs?

Answer:

- Positional scanning : Synthesize analogs with fluorine at positions 5,7 or varying alkyl chain lengths to map steric/electronic effects .

- Pharmacophore modeling : Use Schrödinger Suite or MOE to identify critical hydrogen-bonding motifs .

- In vitro-in vivo correlation (IVIVC) : Link enzyme inhibition data (IC50) to pharmacokinetic parameters (e.g., AUC) in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.